molecular formula C14H8O4 B1669808 Danthrone CAS No. 117-10-2

Danthrone

Cat. No. B1669808
CAS RN: 117-10-2
M. Wt: 240.21 g/mol
InChI Key: QBPFLULOKWLNNW-UHFFFAOYSA-N
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Description

Danthrone, also known as 1,8-Dihydroxyanthraquinone, Chrysazine, or Danthron, is an orange crystalline powder . It is almost odorless and tasteless . It was originally extracted from the roots and rhizome of Polygonaceae plant . Danthrone is an anthraquinone and has been widely administrated as a laxative since the 1900s .


Molecular Structure Analysis

Danthrone is related to anthraquinone by the replacement of two hydrogen atoms by hydroxyl groups (–OH) . Its molecular formula is C14H8O4 . The average mass is 240.211 Da and the mono-isotopic mass is 240.042252 Da .


Physical And Chemical Properties Analysis

Danthrone is insoluble in water . Its density is 1.5±0.1 g/cm3 . The boiling point is 452.7±35.0 °C at 760 mmHg . The flash point is 241.7±22.4 °C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research and Treatment .

Comprehensive and Detailed Summary of the Application

Danthrone, an anthraquinone isolated from a marine fungus, has been identified as a new inhibitor of angiogenesis . Angiogenesis, the formation of new blood vessels from a pre-existing vascular bed, is a highly regulated process that is activated in certain physiological situations, such as wound healing, bone fracture recovery, and processes mainly related to woman reproductive cycles . A sustained angiogenesis plays a role in cancer and other diseases, stimulating the interest in the search for new antiangiogenic drugs .

Detailed Description of the Methods of Application or Experimental Procedures

The in vivo CAM (Chorioallantoic Membrane) assay was used to determine that Danthrone is a potent antiangiogenic compound . In vitro studies were conducted with human umbilical endothelial cells (HUVEC) to reveal that this anthraquinone inhibits certain key functions of activated endothelial cells, including proliferation, proteolytic and invasive capabilities, and tube formation . Further in vitro studies with human breast carcinoma MDA-MB231 and fibrosarcoma HT1080 cell lines suggested a moderate antitumor and antimetastatic activity of this compound .

Thorough Summary of the Results or Outcomes Obtained

The results obtained indicate that Danthrone is a potent antiangiogenic compound . It inhibits key functions of activated endothelial cells, including proliferation, proteolytic and invasive capabilities, and tube formation . It also reduces the intracellular reactive oxygen species production and increases the amount of intracellular sulfhydryl groups in endothelial and tumor cells . These results support a putative role of Danthrone as a new antiangiogenic drug with potential application in the treatment and angioprevention of cancer and other angiogenesis-dependent diseases .

Danthrone, also known as chrysazin or 1,8-dihydroxyanthraquinone, is an orange-colored organic substance . In terms of its molecular structure, it is related to anthraquinone by the replacement of two hydrogen atoms by hydroxyl groups (–OH) . It is used in some countries as a stimulant laxative .

Stimulant Laxative

Specific Scientific Field

This application falls under the field of Pharmacology and Medicine .

Comprehensive and Detailed Summary of the Application

Danthrone is used in some countries as a stimulant laxative . It is mainly used in palliative care to counteract the constipating effects of opioids .

Detailed Description of the Methods of Application or Experimental Procedures

Danthrone can be administered orally, or can be administered rectally as an enema either in combination with other laxatives or alone .

Thorough Summary of the Results or Outcomes Obtained

In the USA, dantron is not used because it is considered to be a carcinogen . In the UK it is considered a possible carcinogen and so its use is restricted to patients who already have a diagnosis of terminal cancer .

Treatment for Oropharyngeal Inflammation

Specific Scientific Field

This application falls under the field of Pharmacology and Medicine .

Comprehensive and Detailed Summary of the Application

Danthrone is used to relieve acute and chronic inflammation of the oral cavity and oropharynx .

Safety And Hazards

Danthrone is probably combustible . Symptoms of exposure may include abdominal cramps, skin rash, and prolonged diarrhea . It colors the urine pink or red . Other adverse effects, which are uncommon, include excessive bowel activity, weakness, dizziness, palpitations, and sweating .

properties

IUPAC Name

1,8-dihydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H
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InChI Key

QBPFLULOKWLNNW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O
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Molecular Formula

C14H8O4
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DSSTOX Substance ID

DTXSID9020328
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Molecular Weight

240.21 g/mol
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Physical Description

Danthron is an orange crystalline powder. Almost odorless and tasteless. (NTP, 1992), Solid
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Insoluble in water; slightly soluble in ethanol, diethyl ether; soluble in acetone, acetic acid, alkali, Almost insoluble in water (6.5X10-6 mols/L at 25 °C), in alcohol (1:2000). Moderately soluble in ether (1:500), in chloroform; soluble in 10 parts hot glacial acetic acid. Very slightly soluble in aqueous solutions of alkali hydroxides: about 0.8 g dissolves in 100 ml 0.5N NaOH.
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Vapor Density

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1)
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Mechanism of Action

The mechanism of metal-mediated DNA damage by carcinogenic danthron (1,8-dihydroxyanthraquinone) and anthraquinone was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments obtained from the human c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Danthron caused DNA damage particularly at guanines in the 5'-GG-3', 5'-GGGG-3', 5'-GGGGG-3' sequences (damaged bases are underlined) in the presence of Cu(II), cytochrome P450 reductase and the NADPH-generating system. The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine increased with increasing concentration of danthron. On the other hand, carcinogenic anthraquinone induced less oxidative DNA damage than danthron. Electron spin resonance study showed that the semiquinone radical could be produced by P450 reductase plus NADPH-mediated reduction of danthron, while little signal was observed with anthraquinone. These results suggest that danthron is much more likely to be reduced by P450 reductase and generate reactive oxygen species through the redox cycle, leading to more extensive Cu(II)-mediated DNA damage than anthraquinone. In the case of anthraquinone, its hydroxylated metabolites with similar reactivity to danthron may participate in DNA damage in vivo. /It was concluded/ that oxidative DNA damage by danthron and anthraquinone seems to be relevant for the expression of their carcinogenicity., ... All three tested anthraquinones, emodin, aloe-emodin, and danthron, showed capabilities to inhibit the non-covalent binding of bisbenzimide Hoechst 33342 to isolated DNA and in mouse lymphoma L5178Y cells comparable to the topoisomerase II inhibitor and intercalator m-amsacrine. In a cell-free decatenation assay, emodin exerted a stronger, danthron a similar and aloe-emodin a weaker inhibition of topoisomerase II activity than m-amsacrine. Analysis of the chromosomal extent of DNA damage induced by these anthraquinones was performed in mouse lymphoma L5178Y cells. Anthraquinone-induced mutant cell clones showed similar chromosomal lesions when compared to the topoisomerase II inhibitors etoposide and m-amsacrine, but were different from mutants induced by the DNA alkylator ethyl methanesulfonate. These data support the idea that inhibition of the catalytic activity of topoisomerase II contributes to anthraquinone-induced genotoxicity and mutagenicity.
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Product Name

Danthron

Color/Form

Red or red-yellow needles or leaves (from alcohol), Orange needles from alcohol, Orange powder or reddish-brown needles

CAS RN

117-10-2
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Melting Point

379 °F (NTP, 1992), 193 °C
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Synthesis routes and methods

Procedure details

Dinitroanthraquinone (same composition as in Example 2, 18.0 g; 0.06 mole), N-methylpyrrolidone (100 ml) and sodium formate (12.2 g; 0.18 mole) were stirred at 110° C. for 16 hours while air was sparged into the reaction mass. Product work-up as in Example 1 gave a cake of 1.9 g (92.5% 1,5-dihydroxyanthraquinone, 7.5% 1,8-dihydroxyanthraquinone) and a filtrate product of 12.0 g (4.0% 1-hydroxyanthraquinone, 88% 1,5- and 1,8-dihydroxyanthraquinone, 2.7% intermediate and 5.3% dinitroanthraquinones).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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